Cas no 41059-80-7 (Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]-)
41059-80-7 structure
Product Name:Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]-
Numero CAS:41059-80-7
MF:C17H22O5
MW:306.353585720062
CID:330767
PubChem ID:54598331
Update Time:2025-04-19
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]-
- Lipiferolide
- 8.β.-Acetoxy-parthenolide
- Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(
- Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a...
- (1aR,4E,7R,7aR,10aS,10bR)-7-Acetoxy-2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methyleneoxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one
- Lipiferolid
- [ "" ]
- 8.beta.-Acetoxy-parthenolide
- AKOS032948483
- [(7E)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate
- ACETOXYPARTHENOLIDE
- NSC-251676
- NSC251676
- 41059-80-7
- DTXSID901101070
- AKOS040761988
- CHEMBL2380795
- FS-9870
- [(1S,2S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate
- BDBM50433437
- (1aR,4E,7R,7aR,10aS,10bS)-7-(Acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methyleneoxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one
- [(1S,4R,7E,10R,11R)-4,8-Dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate
- Q27107220
- CHEBI:6489
- C09497
- (4,8-Dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl) acetate
-
- Inchi: 1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+
- Chiave InChI: ODYJJNFWFYUXSS-RMKNXTFCSA-N
- Sorrisi: O1C2C3C(C(=C)C(=O)O3)C(CC(C)=CCCC12C)OC(C)=O |t:13|
Proprietà calcolate
- Massa esatta: 306.14700
- Massa monoisotopica: 306.146724
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 22
- Conta legami ruotabili: 2
- Complessità: 563
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- Superficie polare topologica: 65.1
- XLogP3: 1.9
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 444.8±45.0 °C at 760 mmHg
- Punto di infiammabilità: 196.3±28.8 °C
- Indice di rifrazione: 1.531
- PSA: 65.13000
- LogP: 2.30360
- Pressione di vapore: 0.0±1.1 mmHg at 25°C
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4443-1 mg |
Lipiferolide |
41059-80-7 | 1mg |
¥2275.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L23110-5mg |
8.β.-Acetoxy-parthenolide |
41059-80-7 | 5mg |
¥4480.0 | 2021-09-09 | ||
| TargetMol Chemicals | TN4443-5 mg |
Lipiferolide |
41059-80-7 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4443-1 mL * 10 mM (in DMSO) |
Lipiferolide |
41059-80-7 | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-07 | ||
| TargetMol Chemicals | TN4443-5mg |
Lipiferolide |
41059-80-7 | 5mg |
¥ 3090 | 2024-07-20 | ||
| A2B Chem LLC | AF82818-5mg |
Lipiferolide |
41059-80-7 | 96.0% | 5mg |
$552.00 | 2024-04-20 | |
| TargetMol Chemicals | TN4443-1 ml * 10 mm |
Lipiferolide |
41059-80-7 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 |
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]- Letteratura correlata
-
1. Lipiferolide, a cytotoxic germacranolide, and γ-liriodenolide, two new sesquiterpene lactones from Liriodendron tulipiferaRaymond W. Doskotch,Stanley L. Keely,Charles D. Hufford J. Chem. Soc. Chem. Commun. 1972 1137
-
2. Peroxyferolide: a cytotoxic germacranolide hydroperoxide from Liriodendron tulipiferaRaymond W. Doskotch,Farouk S. El-Feraly,Edward H. Fairchild,Chin-teh Huang J. Chem. Soc. Chem. Commun. 1976 402
-
3. Subject index, 1972
-
Paul M. Dewick Nat. Prod. Rep. 2002 19 181
41059-80-7 (Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]-) Prodotti correlati
- 20554-84-1(Parthenolide)
- 29552-41-8(Parthenolide)
- 12650-69-0(Mupirocin)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso